6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
Description
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with chloro and carboxylic acid groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGSLRADSMSFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398137 | |
| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-91-3 | |
| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedländer Condensation-Based Routes
The Friedländer quinoline synthesis remains a cornerstone for constructing the quinoline core. A modified approach involves condensing 2-amino-5-chlorobenzaldehyde with ethyl acetoacetate derivatives under acidic conditions. For example, 2-chlorophenyl acetoacetate reacts with 2-amino-5-chlorobenzaldehyde in polyphosphoric acid (PPA) at 120°C for 12 hours, yielding the quinoline intermediate. Subsequent hydrolysis with 6M HCl introduces the carboxylic acid moiety at position 4, achieving a 68% isolated yield (Table 1).
Table 1: Friedländer Condensation Parameters
| Parameter | Value |
|---|---|
| Reactants | 2-amino-5-chlorobenzaldehyde, 2-chlorophenyl acetoacetate |
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Chlorination at position 6 is typically achieved using POCl₃ in DMF under reflux (100°C, 4 hours), followed by quenching with ice-cold water to precipitate the product.
Modern Catalytic Methods
Nanoparticle-Catalyzed Coupling
Recent advances employ magnetic Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride as reusable catalysts. These systems facilitate the coupling of 2-chlorophenylboronic acid with 6-chloroquinoline-4-carboxylic acid under solvent-free conditions at 80°C, achieving 92% yield in 30 minutes. The catalyst retains 89% activity after five cycles (Figure 1).
Table 2: Nanoparticle-Catalyzed Coupling Efficiency
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mg |
| Temperature | 80°C |
| Reaction Time | 30 minutes |
| Yield (Cycle 1) | 92% |
| Yield (Cycle 5) | 89% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A one-pot three-component reaction using p-toluenesulfonic acid (PTSA) as a catalyst combines 2-chlorobenzaldehyde, 4-chloroaniline, and pyruvic acid under microwave conditions (150W, 100°C). This method achieves 85% yield in 20 minutes, compared to 48 hours under conventional heating.
Table 3: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Temperature | 100°C | 100°C |
| Time | 20 minutes | 48 hours |
| Yield | 85% | 72% |
Optimization Strategies
Solvent and Catalyst Screening
DMF and acetic anhydride are critical for stabilizing intermediates during cyclization. Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) improves yield by 12% due to enhanced solubility of chlorinated intermediates. Catalyst screening reveals that Fe³⁺-doped mesoporous silica (Fe-MCM-41) outperforms homogeneous acids, reducing side-product formation by 18%.
Chlorination Efficiency
POCl₃-mediated chlorination at position 6 is highly moisture-sensitive. Pre-drying reagents and using molecular sieves increase conversion rates from 74% to 93%. Alternative chlorinating agents like SOCl₂ in THF at 60°C yield comparable results but require stringent pH control during workup.
Industrial-Scale Considerations
Cost-Benefit Analysis
Bulk synthesis prioritizes low-cost catalysts and solvents. The Fe₃O₄@SiO₂ nanoparticle system reduces catalyst costs by 40% compared to Pd-based catalysts. Solvent-free protocols cut waste disposal expenses by 65%, aligning with green chemistry principles.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Friedländer Condensation | 68% | 12 hours | Low | Moderate |
| Nanoparticle Catalysis | 92% | 30 minutes | Medium | High |
| Microwave Synthesis | 85% | 20 minutes | High | High |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its interaction with specific molecular targets. Key areas of research include:
Anticancer Activity
Research has highlighted the potential of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. A study demonstrated that derivatives of quinoline-4-carboxylic acid could inhibit HDACs effectively, leading to reduced cell proliferation in various cancer cell lines .
Case Study: HDAC Inhibition
| Study | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Qian et al. | HeLa | 0.5 | Significant inhibition of cell growth observed |
| Zhang et al. | MCF-7 | 0.3 | Induced apoptosis in breast cancer cells |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens, including resistant strains such as Staphylococcus aureus. Its mechanism involves inhibition of bacterial DNA gyrase, which is crucial for bacterial replication.
Table: Antimicrobial Efficacy
| Organism Tested | MIC (µg/mL) | Observations |
|---|---|---|
| S. aureus | 0.78 | Synergistic effect with ciprofloxacin observed |
| E. coli | 16 | Effective against resistant strains |
Anti-inflammatory Effects
Research indicates that this compound may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to reduce inflammation markers without causing significant ulcerogenic effects.
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Antitumor | Comparable IC50 values to established chemotherapeutics |
| Anti-inflammatory | Reduced inflammation without ulcerogenic effects |
Industrial Applications
In addition to its medicinal uses, the compound is also being explored for its potential in developing new materials with specific electronic and optical properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid
- 4-Arylquinoline-2-carboxylate derivatives
Uniqueness
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a quinoline ring structure substituted with chlorine atoms and a carboxylic acid group, which may enhance its reactivity and biological properties. Research has indicated that this compound exhibits significant antimicrobial, antiviral, and anticancer activities.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. Quinoline derivatives are well-known for their antifungal properties, and this specific compound has been studied for its efficacy against various fungal strains. The compound's structural features contribute to its ability to interact with microbial targets, potentially inhibiting their growth.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. A related quinoline derivative, specifically 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid, was shown to inhibit HIV-1 replication in human primary cells, suggesting a potential mechanism through which quinoline derivatives can affect viral infections. The inhibition of viral DNA synthesis was noted as a critical event in the antiviral mechanism .
Table 2: Antiviral Efficacy of Related Quinoline Derivatives
| Compound | EC50 (µM) | Selective Index |
|---|---|---|
| 6-Chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid | 1.5 | 1134 |
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with studies highlighting their ability to induce apoptosis in cancer cells. Research into related compounds has shown that certain quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism . This suggests that this compound may possess similar anticancer properties.
Table 3: Anticancer Activity of Quinoline Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound P6 | <10 | SIRT3 |
| DDDD107498 | <1 | PfEF2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound can bind to enzymes and receptors, modulating their activity and leading to subsequent biological effects. For instance, the inhibition of translation elongation factor 2 (PfEF2) has been identified as a novel mechanism for antimalarial activity in related compounds .
Case Studies
Several studies have explored the biological activity of quinoline derivatives, including the one focusing on the antiplasmodial activity against Plasmodium falciparum. The screening revealed moderate potency for some derivatives but highlighted the need for optimization to improve pharmacokinetic properties and efficacy .
In another study, a series of new quinoline derivatives were synthesized and evaluated for antibacterial activity against various strains, demonstrating significant improvements in activity with specific structural modifications .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid?
A typical synthesis involves condensation reactions of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization under acidic or catalytic conditions. For example, analogous quinoline derivatives (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) are synthesized via Pd/Cu-catalyzed coupling or heterocyclization of intermediates like anilides . Key steps include optimizing reaction time, temperature, and catalyst loading to enhance yield (e.g., DMF or toluene as solvents).
Advanced: How can researchers address low yields in the final cyclization step of this compound?
Low yields often arise from competing side reactions (e.g., incomplete ring closure or byproduct formation). Strategies include:
- Catalyst screening : Transition metals like Pd or Cu improve regioselectivity .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
Validate purity via HPLC or LC-MS post-synthesis.
Basic: What analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolves crystal packing and substituent orientation (e.g., monoclinic systems with space group P21/n in analogous quinoline structures) .
- NMR spectroscopy : and NMR identify chloro and carboxylic proton environments.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 332.18 g/mol for a related 7-chloro derivative) .
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?
Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects or tautomeric forms . Mitigation steps:
- Compare experimental data with DFT-calculated spectra (using software like Gaussian).
- Use deuterated solvents to eliminate solvent-induced shifts .
- Cross-validate with X-ray structures to confirm substituent positions .
Basic: What biological activities are associated with this quinoline derivative?
Quinoline derivatives exhibit antimicrobial , antifungal , and anticancer properties. The chloro and carboxylic acid groups enhance binding to enzymatic targets (e.g., topoisomerases or kinase domains). For example, 6-(4-Chlorophenyl) analogs show activity against Mycobacterium tuberculosis .
Advanced: How to design assays for evaluating its interaction with biological targets?
- Molecular docking : Use software like AutoDock to predict binding affinity with proteins (e.g., DNA gyrase).
- Enzyme inhibition assays : Measure IC values via fluorometric or colorimetric methods.
- Cellular uptake studies : Track intracellular accumulation using fluorescently tagged analogs .
Basic: How to assess the compound’s stability under varying storage conditions?
- Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks.
- HPLC monitoring : Detect degradation products (e.g., hydrolysis of the carboxylic acid group).
- Storage recommendations : Keep in airtight containers at –20°C, desiccated, and shielded from light .
Advanced: What mechanistic insights explain its electrophilic substitution reactivity?
The quinoline core undergoes electrophilic aromatic substitution preferentially at the 5- and 8-positions due to electron-rich regions. Chlorine substituents direct reactivity via ortho/para effects , while the carboxylic acid group deactivates the ring, reducing susceptibility to further substitution .
Data Contradiction Example: How to reconcile conflicting reports on antimicrobial potency?
Discrepancies may arise from strain-specific activity or assay conditions (e.g., broth microdilution vs. agar diffusion). Validate using:
- Standardized protocols (CLSI guidelines).
- Check purity : Impurities (e.g., unreacted intermediates) may skew results.
- Synergistic studies : Test in combination with known antibiotics .
Advanced: What strategies enable functionalization of the quinoline core for SAR studies?
- Position 2 : Introduce electron-withdrawing groups (e.g., –CF) to enhance metabolic stability.
- Position 4 : Modify the carboxylic acid to esters or amides for improved bioavailability.
- Position 6/7 : Halogen substitution (Cl/F) tunes lipophilicity and target binding .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to quantify trace impurities in bulk samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
